

Isobornyl Acrylate: A Comprehensive Toxicological Profile and Safety Assessment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isobornyl acrylate*

Cat. No.: *B1166645*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobornyl acrylate (IBOA) is a monofunctional monomer utilized in the production of various polymers for applications in inks, adhesives, coatings, and sealants.^{[1][2]} Its use in medical devices, such as glucose monitoring systems and insulin pumps, has also been documented.^{[1][3][4][5]} Given its potential for human exposure, a thorough understanding of its toxicological profile and safety is paramount for risk assessment and the development of safe handling and use guidelines. This technical guide provides an in-depth review of the available toxicological data for **isobornyl acrylate**, including summaries of key studies, detailed experimental protocols, and an overview of its toxicological mechanisms.

Physicochemical Properties

Property	Value	Reference
CAS Number	5888-33-5	[6] [7]
Molecular Formula	C13H20O2	[6]
Molecular Weight	208.3 g/mol	[8]
Appearance	Colorless liquid	[9]
Boiling Point	104 - 106 °C	[10]
Flash Point	108 °C	[10]
Water Solubility	Immiscible	[10]
Log Kow	4.52	[6]

Toxicological Profile

Acute Toxicity

Isobornyl acrylate exhibits low acute toxicity via oral and dermal routes of exposure.

Route	Species	Test	Value	GHS Classification	Reference
Oral	Rat	LD50	2,300 - 5,750 mg/kg bw	Not Classified	[4] [6] [8] [11]
Dermal	Rabbit	LD50	> 3,000 mg/kg bw	Not Classified	[7] [11] [12]
Inhalation	Rat	LC50	No deaths at saturated vapor (1 h)	Not Classified	[12]

Experimental Protocols

Acute Oral Toxicity (OECD 423)

A study following a protocol comparable to OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method) was conducted.

- Test System: Male Wistar rats.[5]
- Procedure: Fasted rats were administered a single oral dose of **isobornyl acrylate**. The starting dose was selected from fixed levels of 5, 50, 300, or 2000 mg/kg body weight.[13] The procedure involved a stepwise administration to groups of three animals.[13] The observation period was 14 days, during which mortality, clinical signs, and body weight changes were recorded.[5][14]
- Endpoint: The LD50 was determined to be 4350 mg/kg bw.[5]

Acute Dermal Toxicity (Comparable to OECD 402)

A study was conducted to assess the acute dermal toxicity of **isobornyl acrylate**.

- Test System: Male New Zealand White rabbits.[5]
- Procedure: The test substance was applied to the clipped, intact, and abraded skin of the animals under an occlusive dressing for a 24-hour exposure period.[5] A limit test was performed at a dose of 3000 mg/kg body weight.[5] The animals were observed for 14 days for signs of toxicity and mortality.
- Endpoint: The dermal LD50 was determined to be greater than 3000 mg/kg bw.[5]

Irritation and Sensitization

Isobornyl acrylate is classified as a skin irritant and a skin sensitizer. It is also considered to be a serious eye irritant.[9][11][15]

Endpoint	Species	Result	GHS Classification	Reference
Skin Irritation	Rabbit	Moderate irritation	Category 2	[12][16]
Eye Irritation	Rabbit	Moderate irritation	Category 2A	[6][16]
Skin Sensitization	Mouse	Sensitizing	Category 1A	[9][11][15]

Experimental Protocols

Skin Irritation

- Test System: Rabbits.
- Procedure: A small amount of **isobornyl acrylate** was applied to a shaved area of the rabbits' skin under a semi-occlusive dressing. The exposure period was 24 hours.[12] Skin reactions, such as erythema and edema, were observed and scored at specific time points after patch removal.
- Endpoint: The substance was found to be a moderate skin irritant.[12][16]

Skin Sensitization: Local Lymph Node Assay (LLNA)

The skin sensitization potential of **isobornyl acrylate** has been confirmed through the murine Local Lymph Node Assay (LLNA).[11]

- Test System: Mice.[11]
- Procedure: The test substance, at various concentrations in a suitable vehicle, is applied to the dorsal surface of the mouse ear for three consecutive days.[1][17] On day 6, the mice are injected intravenously with ^3H -methyl thymidine.[17] Five hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.[17] The proliferation of lymphocytes in the lymph nodes is measured by the incorporation of ^3H -methyl thymidine and is expressed as the Stimulation Index (SI).[18]

- Endpoint: An SI value of 3 or greater is considered a positive response, indicating that the substance is a skin sensitizer.[17][18] **Isobornyl acrylate** was positive in the LLNA.[11]

Repeated Dose Toxicity

Currently, there is limited publicly available data on the repeated dose toxicity of **isobornyl acrylate**.

Genotoxicity

Isobornyl acrylate has shown mixed results in in vitro genotoxicity assays. It was not mutagenic in a bacterial reverse mutation assay (Ames test).[6] However, both positive and negative results have been reported in in vitro mammalian cell assays.[12]

Test	System	Result	Reference
Ames Test	<i>S. typhimurium</i>	Negative	[6][11]
In vitro Mammalian Cell Micronucleus Test	Animal cells	Positive and Negative results reported	[12]

Experimental Protocols

Bacterial Reverse Mutation Test (Ames Test)

- Test System: *Salmonella typhimurium* strains (e.g., TA100, TA1535) that are auxotrophic for histidine.[19][20][21]
- Procedure: The bacterial strains are exposed to various concentrations of **isobornyl acrylate**, both with and without an exogenous metabolic activation system (S9 mix).[21] The mixture is plated on a minimal glucose agar medium lacking histidine.[20][22] After incubation for 48-72 hours, the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.[22]
- Endpoint: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[22] **Isobornyl acrylate** was found to be non-mutagenic in this assay.[6][11]

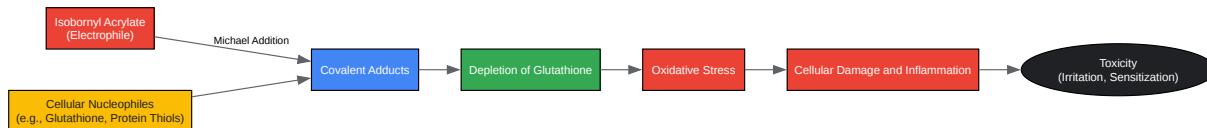
In Vitro Mammalian Cell Micronucleus Test

- Test System: Mammalian cell lines (e.g., human lymphocytes, TK6 cells).[16][23]
- Procedure: The cells are exposed to the test substance with and without metabolic activation.[23] To identify cells that have undergone mitosis during or after treatment, a cytokinesis inhibitor like cytochalasin B is often used, resulting in binucleated cells.[24][25][26] After a suitable exposure and recovery period, the cells are harvested, fixed, and stained. The frequency of micronuclei (small, membrane-bound DNA fragments in the cytoplasm) in binucleated cells is determined by microscopic analysis.[24][25][26]
- Endpoint: A significant increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome number-altering) activity. [23]

Carcinogenicity

There is no evidence to suggest that **isobornyl acrylate** is carcinogenic. It is not classified as a carcinogen by major regulatory agencies such as IARC, NTP, ACGIH, or OSHA.[12] Studies on other lower acrylates suggest that any tumorigenic effects observed are secondary to chronic irritation and are not due to a genotoxic mechanism.[6][7]

Reproductive and Developmental Toxicity

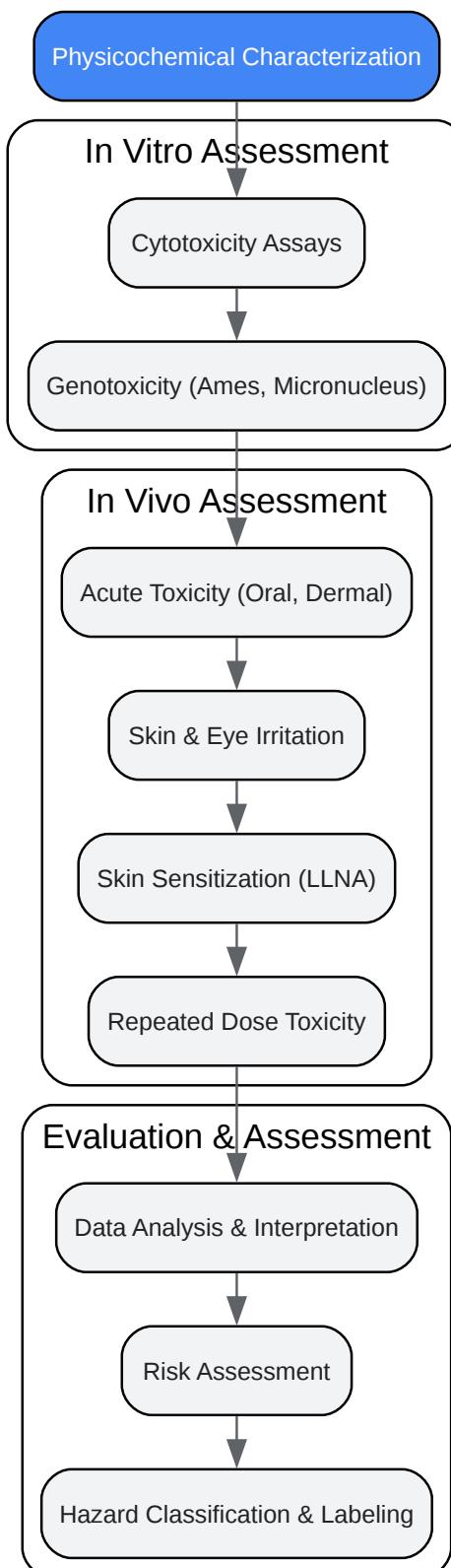

Based on available data, **isobornyl acrylate** is not classified for reproductive toxicity.[6][8] In a reproductive/developmental effects screening assay in rats, no birth defects were observed at dose levels that produced toxic effects in the mothers and offspring.[12]

Toxicokinetics and Metabolism

Acrylates are known to be rapidly metabolized. The primary pathways are hydrolysis by carboxylesterases and conjugation with glutathione.[6] The electrophilic nature of the acrylate moiety allows it to react with nucleophiles such as the thiol group of glutathione in a Michael-type addition reaction.[15] This conjugation is a key detoxification pathway.[11][27]

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of acrylate toxicity is believed to be related to its reactivity as a Michael acceptor.


[Click to download full resolution via product page](#)

Caption: General mechanism of acrylate toxicity.

The electrophilic α,β -unsaturated carbonyl group of **isobornyl acrylate** can react with cellular nucleophiles, such as the thiol group in glutathione, via a Michael addition reaction.^[15] This can lead to the depletion of cellular glutathione, a key antioxidant, resulting in oxidative stress and subsequent cellular damage and inflammation, which manifests as irritation and sensitization.^[11]

Experimental Workflow Example

The following diagram illustrates a general workflow for assessing the toxicological profile of a substance like **isobornyl acrylate**.

[Click to download full resolution via product page](#)

Caption: General toxicological testing workflow.

Conclusion

Isobornyl acrylate possesses a low order of acute toxicity. The primary toxicological concerns are skin and eye irritation and skin sensitization.^{[6][15][16]} While there is some evidence of in vitro genotoxic potential, the overall weight of evidence, including the lack of carcinogenicity in related acrylates, suggests that it is unlikely to be a genotoxic carcinogen *in vivo*.^{[6][12]} The observed toxicity is likely mediated by its reactivity as a Michael acceptor, leading to cellular depletion of antioxidants and subsequent oxidative stress. Professionals handling **isobornyl acrylate** should adhere to appropriate safety precautions, including the use of personal protective equipment to prevent skin and eye contact.^{[6][15]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Allergic contact dermatitis caused by isobornyl acrylate in Freestyle® Libre, a newly introduced glucose sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. redox.com [redox.com]
- 5. Isobornyl Acrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review of the genotoxic, mutagenic, and carcinogenic potentials of several lower acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. safecosmetics.org [safecosmetics.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Further Evidence of Severe Allergic Contact Dermatitis From Isobornyl Acrylate While Using a Continuous Glucose Monitoring System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-toxicity relationships of acrylic monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characteristics and mechanisms of acrylate polymer damage to maize seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Acute toxicity assessment for TiO₂ photocatalyst (GST) made from wastewater using TiCl₄ in rat [eaht.org]
- 15. Mechanisms of Action of (Meth)acrylates in Hemolytic Activity, in Vivo Toxicity and Dipalmitoylphosphatidylcholine (DPPC) Liposomes Determined Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alegesanatos.ro [alegesanatos.ro]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. Local lymph node assay - Wikipedia [en.wikipedia.org]
- 19. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 20. ossila.com [ossila.com]
- 21. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bibliotekanauki.pl [bibliotekanauki.pl]
- 23. x-cellr8.com [x-cellr8.com]
- 24. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 25. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Mechanistic insight into acrylate metabolism and detoxification in marine dimethylsulfoniopropionate-catabolizing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Isobornyl Acrylate: A Comprehensive Toxicological Profile and Safety Assessment]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1166645#toxicological-profile-and-safety-data-of-isobornyl-acrylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com